molecular formula C21H34N4O3 B5553794 9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

カタログ番号 B5553794
分子量: 390.5 g/mol
InChIキー: ZPHSMXQELFQEMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to the class of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which have been studied for their potential biological activities, including antihypertensive properties (Clark et al., 1983).

Synthesis Analysis

Various synthetic routes have been explored for related compounds, employing techniques like Michael addition and ring transformation (Yang et al., 2008). Specific methods such as Prins cascade cyclization have been used to synthesize diazaspiro[5.5]undecane derivatives (Reddy et al., 2014).

Molecular Structure Analysis

Studies on the molecular structure of similar compounds have been conducted, revealing details about the conformation and crystal structure (Yuan et al., 2017).

Chemical Reactions and Properties

Research on related diazaspiro[5.5]undecane derivatives indicates that they can undergo various chemical reactions, including spirocyclization (Parameswarappa & Pigge, 2011).

Physical Properties Analysis

Detailed physical properties such as melting points, IR spectra, and X-ray diffraction have been studied for compounds with similar structures (Zeng et al., 2021).

科学的研究の応用

Antihypertensive Applications

One notable application of similar compounds is in the development of antihypertensive drugs. A study prepared forty-one 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, showing potent antihypertensive effects in rats. The study's findings suggest that peripheral alpha 1-adrenoceptor blockade might be the primary mechanism behind their antihypertensive activity, indicating a potential application for compounds with a similar structure in managing hypertension (Clark et al., 1983).

Asthma and COPD Treatment

Another research domain involves the treatment of chemokine-mediated diseases, such as asthma and chronic obstructive pulmonary disease (COPD). A study discussed the utility of 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists, highlighting their potential in treating respiratory diseases, including asthma and COPD (Norman, 2007).

Synthetic Methodologies

Scientific research has also focused on the synthesis of nitrogen-containing spiro heterocycles, which are crucial for developing various pharmaceuticals. A catalyst-free synthesis method was developed for 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, demonstrating an efficient approach to constructing complex molecular architectures (Aggarwal et al., 2014).

Chemical Properties and Structural Analysis

The structural and photophysical properties of diazaspiro compounds have been a subject of study as well. Research on diazaspiro[5.5]undecane-1,3,5,9-tetraones and their solvatochromic analysis contributes to understanding the chemical behavior and potential applications of these compounds in materials science (Aggarwal & Khurana, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

将来の方向性

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical synthesis . Further studies could explore the synthesis, properties, and potential uses of this compound.

特性

IUPAC Name

9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O3/c1-27-14-4-11-25-16-21(8-7-19(25)26)9-12-24(13-10-21)15-18-22-20(28-23-18)17-5-2-3-6-17/h17H,2-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHSMXQELFQEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCC1=O)CCN(CC2)CC3=NOC(=N3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。